1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone
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Overview
Description
1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone is a unique organic compound characterized by its spirocyclic structure. This compound features a spiro[2.3]hexane core with three methyl groups and an ethanone functional group. The spirocyclic structure imparts distinct chemical and physical properties, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone typically involves the formation of the spirocyclic core followed by the introduction of the ethanone group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable cyclopropane derivative with a ketone can yield the desired spirocyclic structure .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and controlled cyclization are often employed. The specific conditions, including temperature, pressure, and choice of catalysts, are tailored to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to alcohols or other reduced forms.
Substitution: The spirocyclic core can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying spirocyclic chemistry.
Biology: The compound’s unique structure makes it a candidate for investigating biological activity and potential therapeutic applications.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its spirocyclic core.
Industry: It is used in the synthesis of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The ethanone group can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
Comparison with Similar Compounds
- 1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)propanone
- 1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)butanone
- 1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)pentanone
Comparison: Compared to these similar compounds, 1-(1,2,2-Trimethylspiro[2.3]hexan-6-yl)ethanone is unique due to its specific ethanone functional group, which imparts distinct reactivity and interaction profiles. The length of the carbon chain attached to the spirocyclic core can significantly influence the compound’s physical and chemical properties.
Properties
Molecular Formula |
C11H18O |
---|---|
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-(1,2,2-trimethylspiro[2.3]hexan-6-yl)ethanone |
InChI |
InChI=1S/C11H18O/c1-7(12)9-5-6-11(9)8(2)10(11,3)4/h8-9H,5-6H2,1-4H3 |
InChI Key |
RHAJEHXGSXLFCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C12CCC2C(=O)C)(C)C |
Origin of Product |
United States |
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